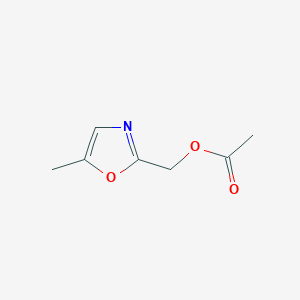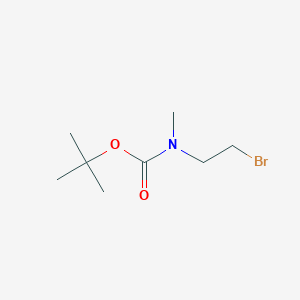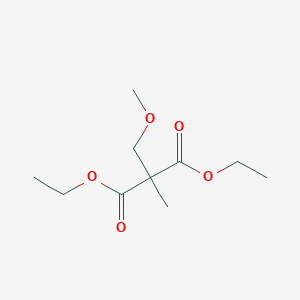![molecular formula C9H7ClN2O2S B1442573 Ethyl 4-chlorothieno[2,3-d]pyrimidine-5-carboxylate CAS No. 1216013-63-6](/img/structure/B1442573.png)
Ethyl 4-chlorothieno[2,3-d]pyrimidine-5-carboxylate
Descripción general
Descripción
Ethyl 4-chlorothieno[2,3-d]pyrimidine-5-carboxylate is a chemical compound with the molecular formula C9H7ClN2O2S . It is a derivative of pyrimidine, a class of compounds known to exhibit a range of pharmacological effects including antiviral, anticancer, antioxidant, and antimicrobial activity .
Molecular Structure Analysis
The molecular structure of Ethyl 4-chlorothieno[2,3-d]pyrimidine-5-carboxylate is characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The molecular weight of the compound is 242.68 .Chemical Reactions Analysis
Pyrimidines, including Ethyl 4-chlorothieno[2,3-d]pyrimidine-5-carboxylate, are known to undergo a variety of chemical reactions. For example, they can participate in the Dimroth rearrangement, a process that involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .Physical And Chemical Properties Analysis
Ethyl 4-chlorothieno[2,3-d]pyrimidine-5-carboxylate is a solid compound that should be stored under inert gas (nitrogen or Argon) at 2-8°C .Aplicaciones Científicas De Investigación
Antiallergic Properties Ethyl 4-chlorothieno[2,3-d]pyrimidine-5-carboxylate is notable for its antiallergic properties. The compound, along with other derivatives of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylic acid, has shown oral activity in rat passive cutaneous anaphylaxis tests. These compounds, including both carboxylic acid salts and esters, were found to inhibit histamine release from rat peritoneal mast cells and allergen-induced bronchospasm in rats (Temple et al., 1979).
Synthetic Methods The synthesis of various derivatives of thieno[2,3-d]pyrimidine-6-carboxylic acids, including Ethyl 4-chlorothieno[2,3-d]pyrimidine-5-carboxylate, has been extensively studied. A novel method for preparing these esters and amides was demonstrated by Santilli et al. (1971), highlighting the compound's potential for further chemical transformations (Santilli, Kim, & Wanser, 1971).
Chemical Properties and Reactions In a study by Bakhite et al. (2005), the compound was used as a key intermediate in the synthesis of novel fused polyheterocyclic systems. This indicates its versatility in forming complex molecular structures (Bakhite, Al‐Sehemi, & Yamada, 2005).
Antimicrobial Applications The synthesis of derivatives of Ethyl 4-chlorothieno[2,3-d]pyrimidine-5-carboxylate has been explored for their antimicrobial properties. Vlasov et al. (2015) developed an effective method for synthesizing derivatives of thieno[2,3-d]pyrimidine-6-carboxylate and evaluated their antimicrobial activities, demonstrating moderate antimicrobial properties (Vlasov, Chernykh, & Osolodchenko, 2015).
Propiedades
IUPAC Name |
ethyl 4-chlorothieno[2,3-d]pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2S/c1-2-14-9(13)5-3-15-8-6(5)7(10)11-4-12-8/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFSKNOBTNLWKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC2=C1C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-chlorothieno[2,3-d]pyrimidine-5-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















